Potency Against PI3Kβ Enzymatic Activity
The compound demonstrates potent inhibition of the PI3Kβ isoform. Patent data indicates an IC50 of 2 nM against PI3Kβ in a biochemical assay [1]. While this provides a quantitative benchmark, a critical limitation is the absence of publicly available IC50 data from the same assay for the closest structural analogs (e.g., the 2-chlorophenyl or 4-methylpiperazine analogs) within the same patent family, preventing a direct selectivity or potency comparison.
| Evidence Dimension | Enzymatic inhibition, IC50 |
|---|---|
| Target Compound Data | IC50 = 2 nM (PI3Kβ) |
| Comparator Or Baseline | No direct comparator data is publicly available for this specific compound in the same assay from the cited patent. |
| Quantified Difference | Data not available for differential comparison |
| Conditions | Biochemical assay using PI3Kβ enzyme; compounds dissolved in 100% DMSO and added to assay plates by acoustic dispensing. |
Why This Matters
This establishes the compound's primary target engagement potency but does not, on its own, provide a scientific reason to select it over a closely related analog with similar potency.
- [1] BindingDB. BDBM119292: US8673906, 4.11. Affinity Data IC50: 2nM for PI3Kβ. Assay Description: Compounds in 100% DMSO added to assay plates by acoustic dispensing. View Source
